Enhanced Lipophilicity of the 3,5-Dichloro Scaffold vs. 5,7-Dichloro Isomer
The 3,5-Dichloro-1H-indazole isomer exhibits a quantifiably higher predicted lipophilicity (XLogP3-AA = 3.1) compared to its 5,7-dichloro isomer (ACD/LogP = 3.02) [1]. This difference of 0.08 log units can be significant in medicinal chemistry, potentially translating to improved membrane permeability and altered ADME (Absorption, Distribution, Metabolism, Excretion) profiles for compounds derived from this scaffold [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 5,7-Dichloro-1H-indazole (CAS 50477-27-5) has an ACD/LogP of 3.02. |
| Quantified Difference | ΔLogP = 0.08 |
| Conditions | Computational prediction using PubChem's XLogP3-AA model for the target and ACD/Labs model for the comparator. |
Why This Matters
For procurement, this confirms that the 3,5-isomer is not a direct substitute for other dichloroindazoles; its distinct lipophilicity is a critical design parameter in lead optimization.
- [1] PubChem. (2025). Computed Properties for CID 268460, 3,5-Dichloro-1H-indazole. View Source
